(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate
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Overview
Description
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is a complex organic compound with potential applications in various fields of science and industry. This compound features a chromenone core, which is known for its diverse biological activities, and a sulfonylamino hexanoate moiety, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate typically involves multi-step organic reactions. The initial step often includes the formation of the chromenone core through a condensation reaction between a benzyl-substituted phenol and a chloroacetic acid derivative. This is followed by chlorination and methylation reactions to introduce the chloro and methyl groups, respectively.
The sulfonylamino hexanoate moiety is then attached through a nucleophilic substitution reaction, where the sulfonyl chloride reacts with an amine group on the hexanoate chain. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted chromenone derivatives.
Scientific Research Applications
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s chromenone core exhibits biological activities, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate involves its interaction with specific molecular targets. The chromenone core can inhibit enzymes by binding to their active sites, while the sulfonylamino hexanoate moiety can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a similar chromenone core.
2,4-dibromo-3,6-dimethyl-phenylamine: A compound with similar substitution patterns on the aromatic ring.
Uniqueness
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate is unique due to its combination of a chromenone core and a sulfonylamino hexanoate moiety.
Properties
Molecular Formula |
C30H30ClNO6S |
---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C30H30ClNO6S/c1-4-5-11-26(32-39(35,36)22-14-12-19(2)13-15-22)30(34)38-28-18-27-23(17-25(28)31)20(3)24(29(33)37-27)16-21-9-7-6-8-10-21/h6-10,12-15,17-18,26,32H,4-5,11,16H2,1-3H3 |
InChI Key |
FXANKVJAIYDTBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC1=C(C=C2C(=C(C(=O)OC2=C1)CC3=CC=CC=C3)C)Cl)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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